molecular formula C27H23N2O2P B14345564 Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate CAS No. 91075-65-9

Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate

Cat. No.: B14345564
CAS No.: 91075-65-9
M. Wt: 438.5 g/mol
InChI Key: FJAUSXTXGIDRQE-UHFFFAOYSA-N
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Description

Methyl (E)-phenyldiazenylacetate is a versatile organophosphorus compound. It is primarily used as a reagent in Wittig reactions, which are essential for the formation of carbon-carbon double bonds. This compound is recognized for its stability and reactivity, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-phenyldiazenylacetate can be synthesized through the reaction of triphenylphosphine with methyl diazoacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, methyl diazoacetate, triethylamine.

    Conditions: Typically, reactions are carried out in solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Major Products

Scientific Research Applications

Methyl (E)-phenyldiazenylacetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for this compound involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes and ketones. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-phenyldiazenylacetate stands out due to its enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to form stable ylides and undergo efficient Wittig reactions distinguishes it from other similar compounds.

Properties

CAS No.

91075-65-9

Molecular Formula

C27H23N2O2P

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 2-phenyldiazenyl-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C27H23N2O2P/c1-31-27(30)26(29-28-22-14-6-2-7-15-22)32(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3

InChI Key

FJAUSXTXGIDRQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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